molecular formula C8H19ClN2O2 B14358927 [(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride CAS No. 90293-00-8

[(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride

Cat. No.: B14358927
CAS No.: 90293-00-8
M. Wt: 210.70 g/mol
InChI Key: PFWHGIFNMRHFHR-UHFFFAOYSA-M
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Description

[(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride is a chemical compound with a unique structure that includes an aminobutanoyl group and a trimethylmethanaminium chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride typically involves the reaction of 4-aminobutanoyl chloride with N,N,N-trimethylmethanaminium chloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminobutanoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aminobutanoyl derivatives.

Scientific Research Applications

[(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride involves its interaction with specific molecular targets. The aminobutanoyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The trimethylmethanaminium chloride moiety can enhance the compound’s solubility and stability, facilitating its transport and uptake in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • [(4-Aminobutanoyl)oxy]-N,N,N-trimethylethanaminium chloride
  • [(4-Aminobutanoyl)oxy]-N,N,N-trimethylpropanaminium chloride

Uniqueness

[(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

90293-00-8

Molecular Formula

C8H19ClN2O2

Molecular Weight

210.70 g/mol

IUPAC Name

4-aminobutanoyloxymethyl(trimethyl)azanium;chloride

InChI

InChI=1S/C8H19N2O2.ClH/c1-10(2,3)7-12-8(11)5-4-6-9;/h4-7,9H2,1-3H3;1H/q+1;/p-1

InChI Key

PFWHGIFNMRHFHR-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)COC(=O)CCCN.[Cl-]

Origin of Product

United States

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